molecular formula C10H6Cl2INOS B14182495 4,5-Dichloro-2-[(4-iodophenyl)methyl]-1,2-thiazol-3(2H)-one CAS No. 918108-16-4

4,5-Dichloro-2-[(4-iodophenyl)methyl]-1,2-thiazol-3(2H)-one

Cat. No.: B14182495
CAS No.: 918108-16-4
M. Wt: 386.04 g/mol
InChI Key: JSIGAXKOZGGADR-UHFFFAOYSA-N
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Description

4,5-Dichloro-2-[(4-iodophenyl)methyl]-1,2-thiazol-3(2H)-one is a heterocyclic compound that contains chlorine, iodine, and sulfur atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dichloro-2-[(4-iodophenyl)methyl]-1,2-thiazol-3(2H)-one typically involves the reaction of 4-iodobenzylamine with 3-(2-chloroformyl-ethylsulfonyl)-propionyl chloride under controlled conditions . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions

4,5-Dichloro-2-[(4-iodophenyl)methyl]-1,2-thiazol-3(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiazolidines.

Scientific Research Applications

4,5-Dichloro-2-[(4-iodophenyl)methyl]-1,2-thiazol-3(2H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-Dichloro-2-[(4-iodophenyl)methyl]-1,2-thiazol-3(2H)-one involves the inhibition of enzymes that contain thiol groups at their active sites. The compound forms mixed disulfides with these thiol groups, leading to the inactivation of the enzyme. This mechanism is particularly relevant in its antimicrobial and antifungal activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Dichloro-2-[(4-iodophenyl)methyl]-1,2-thiazol-3(2H)-one is unique due to the presence of the iodine atom, which enhances its reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of more complex molecules with diverse biological activities .

Properties

CAS No.

918108-16-4

Molecular Formula

C10H6Cl2INOS

Molecular Weight

386.04 g/mol

IUPAC Name

4,5-dichloro-2-[(4-iodophenyl)methyl]-1,2-thiazol-3-one

InChI

InChI=1S/C10H6Cl2INOS/c11-8-9(12)16-14(10(8)15)5-6-1-3-7(13)4-2-6/h1-4H,5H2

InChI Key

JSIGAXKOZGGADR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C(=O)C(=C(S2)Cl)Cl)I

Origin of Product

United States

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